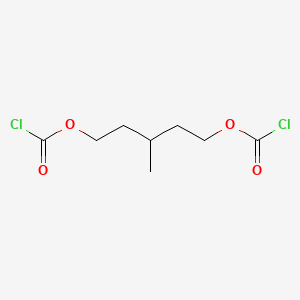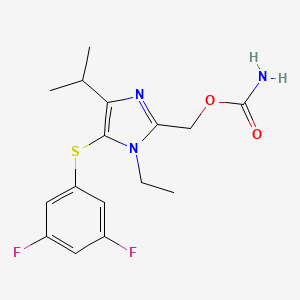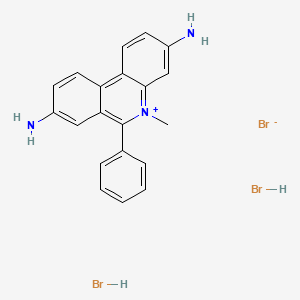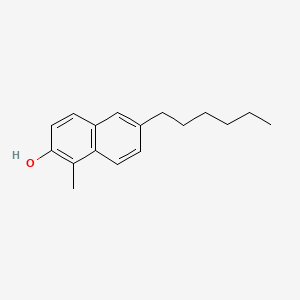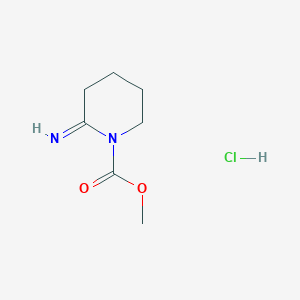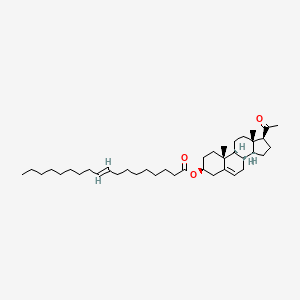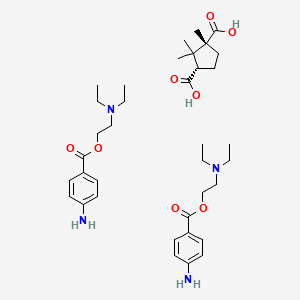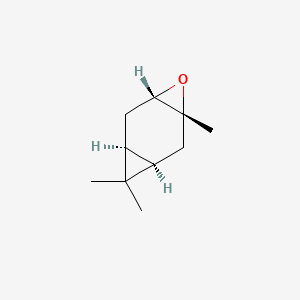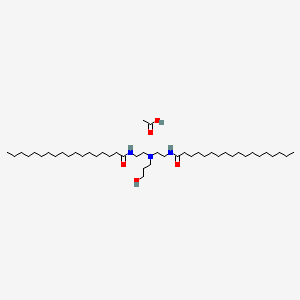
N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate is a chemical compound with the molecular formula C45H91N3O5 and a molecular weight of 754.22114 g/mol . This compound is known for its unique structure, which includes a hydroxypropyl group, an imino group, and two stearamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves several steps. The primary synthetic route includes the reaction of diethylene triamine with stearic acid to form the diethylene distearamide intermediate. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropyl group, followed by acetylation to obtain the monoacetate form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The stearamide groups contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its cellular uptake .
Comparison with Similar Compounds
N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate can be compared with similar compounds such as:
N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide: Lacks the monoacetate group, resulting in different solubility and reactivity properties.
N,N’-(((3-Hydroxypropyl)imino)diethylene)diacetamide: Contains two acetate groups, which may alter its chemical reactivity and biological activity.
N,N’-(((3-Hydroxypropyl)imino)diethylene)dipalmitamide: Has palmitamide groups instead of stearamide, affecting its hydrophobicity and interaction with biological membranes.
The uniqueness of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
84215-58-7 |
|---|---|
Molecular Formula |
C45H91N3O5 |
Molecular Weight |
754.2 g/mol |
IUPAC Name |
acetic acid;N-[2-[3-hydroxypropyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H87N3O3.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)44-36-39-46(38-33-41-47)40-37-45-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h47H,3-41H2,1-2H3,(H,44,48)(H,45,49);1H3,(H,3,4) |
InChI Key |
CUIZQOCISKHXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCCO)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





